molecular formula C15H10ClNO3 B3366484 (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 13736-61-3

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B3366484
CAS RN: 13736-61-3
M. Wt: 287.7 g/mol
InChI Key: JBXAGWCLKWPVFB-XCVCLJGOSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as 4-Chloro-4'-nitrostilbene-2-carboxaldehyde, is a chemical compound that belongs to the stilbene family. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one involves the generation of singlet oxygen upon excitation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. This property makes (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one an excellent probe for the detection of ROS.
Biochemical and Physiological Effects:
(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is its high selectivity for ROS. This property makes it an excellent probe for the detection of ROS in biological systems. However, its use is limited by its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the use of (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one in scientific research. One direction is the development of new derivatives with improved solubility and selectivity for ROS. Another direction is the use of (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one in the development of new cancer therapies. Additionally, (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one could be used in the development of new analytical methods for the detection of ROS in biological systems.
Conclusion:
(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a unique compound with a variety of scientific research applications. Its properties make it an excellent probe for the detection of ROS in biological systems, and it has shown potential as a therapeutic agent for the treatment of cancer. While its use is limited by its low solubility and potential toxicity, future research may lead to the development of new derivatives with improved properties.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is widely used in scientific research applications due to its unique properties. It is used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been shown to have potential as a therapeutic agent for the treatment of cancer. It is also used in the synthesis of other organic compounds and as a reference standard in analytical chemistry.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXAGWCLKWPVFB-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

CAS RN

13736-61-3
Record name NSC159063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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